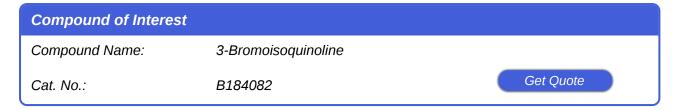


A Technical Guide to 3-Bromoisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of a Versatile Building Block in Modern Chemistry and Medicinal Science

Introduction

3-Bromoisoquinoline is a halogenated heterocyclic aromatic compound that has emerged as a pivotal building block in organic synthesis and medicinal chemistry. Its unique electronic properties and the strategic placement of the bromine atom at the C-3 position render it an exceptionally versatile substrate for a wide array of chemical transformations. This reactivity has been harnessed by researchers and drug development professionals to construct complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of commercially available **3-Bromoisoquinoline**, detailed experimental protocols for its use, and an exploration of its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

A critical first step in any research or development program is the procurement of high-quality starting materials. **3-Bromoisoquinoline** (CAS No. 34784-02-6) is readily available from a number of reputable chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of available purities and quantities to aid in sourcing for laboratory and developmental needs.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Sigma- Aldrich	34784-02-6	C ₉ H ₆ BrN	208.05	95%	Custom Quantities
Santa Cruz Biotechnolog y	34784-02-6	C ₉ H ₆ BrN	208.05	For Research Use	Custom Quantities
Chem-Impex	34784-02-6	C ₉ H ₆ BrN	208.06	≥ 95% (HPLC)	250 mg, 1 g, 5 g
ChemicalBoo k	34784-02-6	C∍HeBrN	208.05	99%	Gram to Multi- kilogram Scale
BLD Pharm	34784-02-6	C ₉ H ₆ BrN	208.06	>98.0% (GC)	Inquire for details

Core Synthetic Methodologies and Experimental Protocols

The synthetic utility of **3-Bromoisoquinoline** is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 3-position of the isoquinoline core.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely employed method for the arylation of **3-Bromoisoquinoline**. This reaction is instrumental in the synthesis of 3-arylisoquinoline derivatives, which are prevalent scaffolds in many biologically active compounds.[1][2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **3-Bromoisoquinoline**[1]



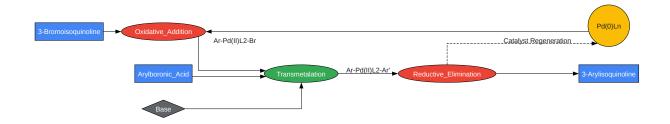
Materials:

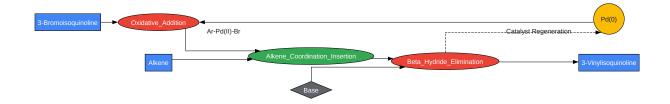
- 3-Bromoisoquinoline (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
- Sodium carbonate (Na₂CO₃) (2.0 equiv)
- Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

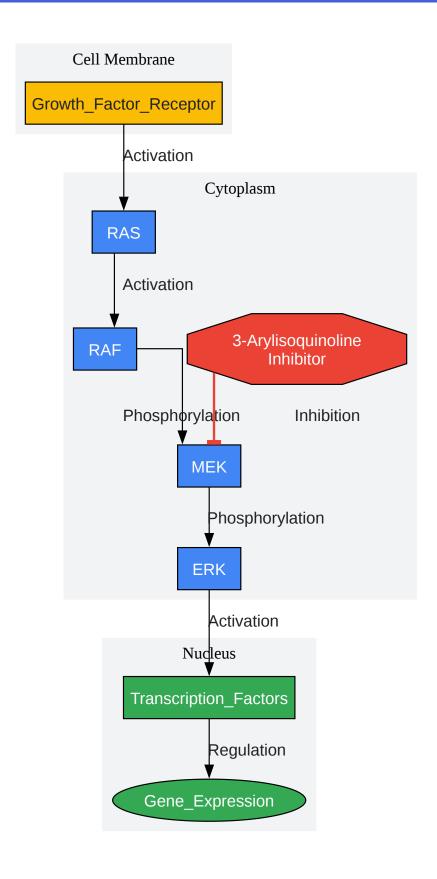
- In a Schlenk flask, combine 3-Bromoisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.











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- To cite this document: BenchChem. [A Technical Guide to 3-Bromoisoquinoline for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184082#commercially-available-3-bromoisoquinoline-suppliers]

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